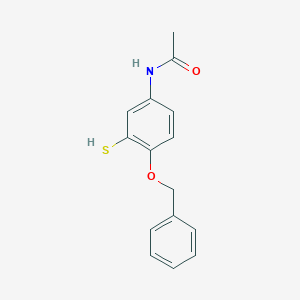

2-Benzyloxy-5-acetaminobenzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions or condensations with various reagents. For instance, the synthesis of 3-acetyl-2-substituted phenyl derivatives through cyclization of N'-substituted benzylidene compounds in acetic anhydride has been reported (Linhong Jin et al., 2006). Such methodologies could potentially be adapted for the synthesis of 2-Benzyloxy-5-acetaminobenzenethiol, highlighting the importance of cyclization reactions in synthesizing complex organic molecules.

Molecular Structure Analysis

The structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of specific derivatives was confirmed using X-ray crystallographic data, demonstrating the utility of these techniques in understanding the molecular configuration of complex organic compounds (Linhong Jin et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving similar molecules often include functionalization or modification of the aromatic system. For example, the synthesis of benzoxazole derivatives from carboxylic acids through a two-step mechanism involving coupling and cyclization steps illustrates the complex reactions these molecules can undergo (Dharm Dev et al., 2016).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are critical for understanding the behavior of chemical compounds. Techniques like differential scanning calorimetry and polarizing microscopy have been used to investigate the phase behavior of related compounds, providing insights into their physical characteristics (Sibylle Berg et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, play a significant role in the application and synthesis of organic compounds. Studies on the deoxygenation of carbohydrates by thiol-catalyzed radical-chain redox rearrangement of derived benzylidene acetals provide an example of the chemical transformations that can influence the properties and applications of similar molecules (H. Dang et al., 2003).

Applications De Recherche Scientifique

Synthesis and Drug Development

2-Benzyloxy-5-acetaminobenzenethiol is a compound that has been utilized in the synthesis of various derivatives with potential medical applications. For instance, it has been involved in the total synthesis of bacterial peptidoglycan derivatives, which are critical for understanding bacterial cell wall structure and potential drug targets (Merser, Sinaỹ, & Adam, 1975). Additionally, it is used in the synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, showing significant antibacterial activity against various bacterial strains (Abbasi et al., 2016).

Photocatalytic Applications

2-Benzyloxy-5-acetaminobenzenethiol also plays a role in photocatalytic processes. For example, its derivatives have been used in the photocatalytic degradation of acetaminophen, an analgesic drug, showing effective mineralization and degradation, which is crucial for environmental cleanup and drug residue management (Jallouli et al., 2017).

Antioxidant and Antibacterial Activities

Derivatives of 2-Benzyloxy-5-acetaminobenzenethiol have shown promising antioxidant and antibacterial activities. Research involving capsaicin derivatives, where 2-Benzyloxy-5-acetaminobenzenethiol is a part of the molecular structure, demonstrates significant therapeutic potential. These derivatives exhibit high antioxidant activities and antibacterial effectiveness against strains like Escherichia coli and Staphylococcus aureus (Wang et al., 2019).

Environmental Biodegradation

The compound is also involved in studies related to environmental biodegradation. For instance, it is part of research focusing on the biodegradation of aliphatic and aromatic hydrocarbons using filamentous fungi, indicating its utility in bioremediation and pollution control (Govarthanan et al., 2017).

Safety and Hazards

Propriétés

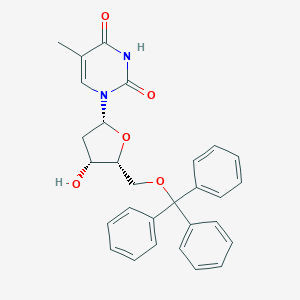

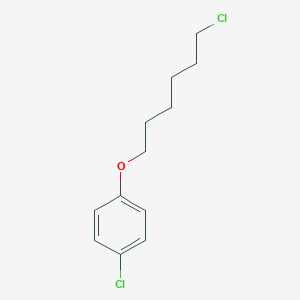

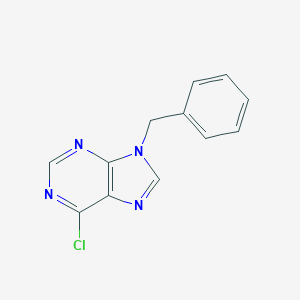

IUPAC Name |

N-(4-phenylmethoxy-3-sulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVGIDMILXZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407951 |

Source

|

| Record name | 2-Benzyloxy-5-acetaminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-acetaminobenzenethiol | |

CAS RN |

887352-92-3 |

Source

|

| Record name | N-[3-Mercapto-4-(phenylmethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887352-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxy-5-acetaminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)